(E)-Furan linalool oxide

概要

説明

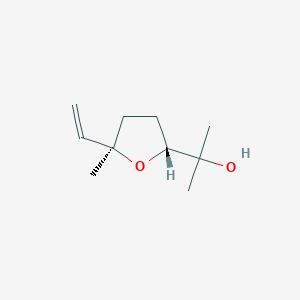

(E)-Furan linalool oxide is an organic compound with the molecular formula C10H18O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is known for its unique structure, which includes an oxolane ring and a propanol group, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Furan linalool oxide can be achieved through several methods. One common approach involves the reaction of a suitable oxirane with a vinyl Grignard reagent, followed by a ring-opening reaction to form the oxolane ring. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the industrial synthesis include Lewis acids and transition metal complexes .

化学反応の分析

Types of Reactions

(E)-Furan linalool oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Alkyl halides

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 170.25 g/mol

- CAS Number : 34995-77-2

The compound is characterized by a furan ring structure, which contributes to its unique olfactory properties. Its synthesis and isomerization have been subjects of research, revealing insights into its behavior in various environments.

Applications in Flavor and Fragrance Industries

1. Flavoring Agent

(E)-Furan linalool oxide is utilized as a flavoring agent in food products due to its pleasant scent reminiscent of floral notes. It is commonly found in beverages, desserts, and confections. Studies have shown that it contributes significantly to the aroma profile of various foods, including tea and wine .

2. Fragrance Component

In the fragrance industry, this compound is incorporated into perfumes and scented products. Its floral character enhances the overall scent profile, making it a desirable ingredient in both fine fragrances and household products .

Potential Therapeutic Benefits

Research has indicated that compounds similar to this compound may exhibit therapeutic properties. The following areas are of particular interest:

1. Antimicrobial Activity

Preliminary studies suggest that furan derivatives may possess antimicrobial properties, which could be beneficial in developing natural preservatives for food or cosmetic formulations .

2. Aromatherapy

Due to its pleasant aroma, this compound is explored for use in aromatherapy. Its potential calming effects could be harnessed in stress relief products or therapeutic environments .

Analytical Chemistry Applications

1. Volatile Compound Analysis

this compound serves as a reference compound in the analysis of volatile compounds from various sources, including fruits and herbs. Its identification helps in understanding the complexity of aroma profiles in natural products .

2. Gas Chromatography

The compound is often analyzed using gas chromatography-mass spectrometry (GC-MS) techniques to determine its concentration and presence in different matrices, such as essential oils or food extracts .

Case Studies

作用機序

The mechanism of action of (E)-Furan linalool oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The oxolane ring and the hydroxyl group play crucial roles in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran

- Agarospirol

- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)

Uniqueness

(E)-Furan linalool oxide is unique due to its specific stereochemistry and the presence of both an oxolane ring and a propanol group. This combination of structural features makes it a valuable compound for studying stereochemical effects and for use as a chiral building block in organic synthesis .

特性

CAS番号 |

34995-77-2 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |

InChIキー |

BRHDDEIRQPDPMG-WCBMZHEXSA-N |

SMILES |

CC1(CCC(O1)C(C)(C)O)C=C |

異性体SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |

正規SMILES |

CC1(CCC(O1)C(C)(C)O)C=C |

沸点 |

201.00 to 202.00 °C. @ 760.00 mm Hg |

密度 |

0.932-0.942 |

Key on ui other cas no. |

34995-77-2 |

物理的記述 |

Colourless to slightly yellow liquid; Powerful sweet-woody penetrating aroma with floral undertones |

ピクトグラム |

Irritant |

溶解性 |

Soluble in oils Soluble (in ethanol) |

同義語 |

trans-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; Tetrahydro-α,α,5-trimethyl-5-vinyl-furfuryl Alcohol; rel-(2R,5R)-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; (E)-Furanoid Linalool Oxide; (E)-Linalool Oxide; (E)-Linalool Oxide A; E- |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。